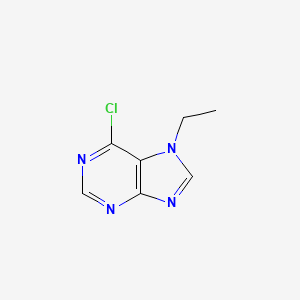![molecular formula C11H7ClN2 B3282333 3-chloro-9H-pyrido[2,3-b]indole CAS No. 74896-05-2](/img/structure/B3282333.png)
3-chloro-9H-pyrido[2,3-b]indole
Descripción general
Descripción
3-Chloro-9H-pyrido[2,3-b]indole , also known as α-carboline , is a heterocyclic compound with the chemical formula C₁₁H₈N₂ . It belongs to the class of five-membered complex ring compounds and is characterized by its fused pyridine and indole rings. The chlorine substitution at position 3 enhances its reactivity and biological properties .
Synthesis Analysis
The synthesis of 3-chloro-9H-pyrido[2,3-b]indole involves various methods, including heterocyclization reactions . One common approach is the Fischer indole synthesis , where an aryl hydrazine reacts with an α,β-unsaturated ketone to form the indole ring. Subsequent chlorination at position 3 yields the desired compound .
Molecular Structure Analysis
The molecular structure of 3-chloro-9H-pyrido[2,3-b]indole consists of a fused pyridine and indole ring system . The chlorine atom is positioned at the third carbon of the indole ring. The compound’s planarity and aromaticity contribute to its stability and reactivity .
Chemical Reactions Analysis
- Functionalization : Various functional groups can be introduced at different positions, altering its properties and applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques: An efficient method for synthesizing 9-phenyl-9H-pyrido[3,4-b]indole, a close relative of 3-chloro-9H-pyrido[2,3-b]indole, has been developed using a catalytic amount of CuI. This method is significant for the synthesis of similar compounds like 3-chloro-9H-pyrido[2,3-b]indole (Meesala et al., 2014).
Chemical Properties and Analysis
- Identification in Pyrolysis Products: 3-chloro-9H-pyrido[2,3-b]indole has been identified in pyrolysis products of L-tryptophan, indicating its formation under certain conditions and its potential effects on human cells (Tada et al., 1983).
- Electrophoresis and Fluorimetric Detection: A novel method for the separation and quantification of non-polar heterocyclic amines, including 9H-pyrido[2,3-b]indole, in meat samples has been developed. This technique combines supercritical fluid extraction with capillary electrophoresis and fluorescence detection (de Andrés et al., 2010).
Biological Interactions and Effects
- Interactions with DNA: Norharman (9H-pyrido[3,4-b]indole) and related compounds interact with DNA, causing fluorescence quenching and changes in absorption spectra. This suggests potential genotoxic effects of compounds like 3-chloro-9H-pyrido[2,3-b]indole (Hayashi et al., 1977).
Chemical Applications
- Synthesis of Derivatives: Research has been conducted on the synthesis of polyfunctionalized pyrido[2,3-b]indoles, suggesting the potential for diverse chemical applications of 3-chloro-9H-pyrido[2,3-b]indole derivatives (Hu et al., 2014).
- Electrochemical Studies: Studies on the corrosion inhibition properties of indole derivatives, including 9H-pyrido[3,4-b]indole, highlight their potential utility in industrial applications (Lebrini et al., 2010).
Pharmacological Potential
- Antifilarial Activity: Research on substituted 9H-pyrido[3,4-b]indoles for designing macrofilaricidal agents shows potential pharmacological applications of 3-chloro-9H-pyrido[2,3-b]indole (Srivastava et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-7-5-9-8-3-1-2-4-10(8)14-11(9)13-6-7/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCPEWXQRFCMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-9H-pyrido[2,3-b]indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



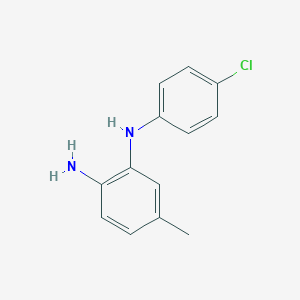
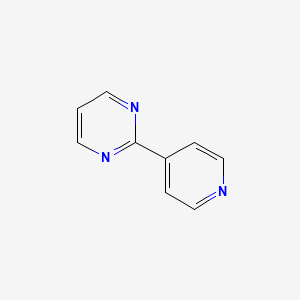
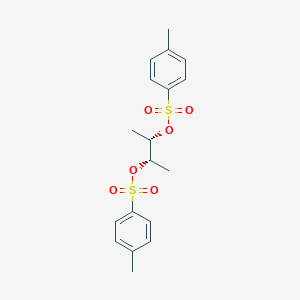


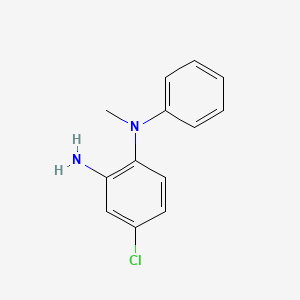
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B3282311.png)
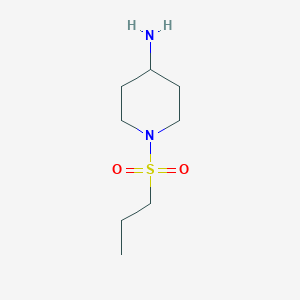
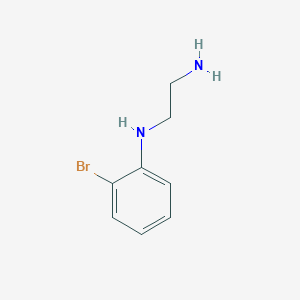
![4-Methoxy-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B3282323.png)



